

Analytical Methods for Benzenemethanamine, N-butyl-3-iodo-

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Compound of Interest

Compound Name: *Benzenemethanamine, N-butyl-3-iodo-*

Cat. No.: *B3054462*

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Application Note & Protocols

Introduction

Benzenemethanamine, N-butyl-3-iodo- is a substituted benzylamine derivative. Accurate and robust analytical methods are crucial for its quantification, impurity profiling, and quality control in research and pharmaceutical development. This document provides detailed protocols for the analysis of **Benzenemethanamine, N-butyl-3-iodo-** using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are applicable for the determination of the compound in bulk drug substances and for the identification of related impurities.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a powerful technique for the separation, identification, and quantification of non-volatile and thermally labile compounds like **Benzenemethanamine, N-butyl-3-iodo-**.

Experimental Protocol: HPLC-MS

1. Sample Preparation:

- **Standard Solution:** Accurately weigh and dissolve an appropriate amount of **Benzenemethanamine, N-butyl-3-iodo-** reference standard in methanol or acetonitrile to prepare a stock solution of 1 mg/mL. Further dilute with the mobile phase to prepare working standards at desired concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
- **Sample Solution:** Dissolve the sample containing **Benzenemethanamine, N-butyl-3-iodo-** in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.22 µm syringe filter before injection.

2. Instrumentation and Conditions:

Parameter	Condition
HPLC System	Agilent 1260 Infinity LC or equivalent
Column	Agilent Poroshell 120 EC-C18 (3.0 x 50 mm, 2.7 μ m) or equivalent C18 column ^[1]
Mobile Phase A	10 mM Ammonium Formate in Water ^[1]
Mobile Phase B	Acetonitrile ^[1]
Gradient	10% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.
Flow Rate	0.4 mL/min
Column Temperature	30 °C
Injection Volume	5 μ L ^[1]
Mass Spectrometer	Agilent 6460 Triple Quadrupole MS or equivalent
Ionization Source	Electrospray Ionization (ESI), Positive Mode
Capillary Voltage	3500 V
Gas Temperature	300 °C
Gas Flow	8 L/min
Nebulizer Pressure	35 psi
Scan Mode	Full Scan (m/z 100-500) for identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of volatile and semi-volatile compounds. Derivatization may sometimes be employed to improve the volatility and thermal stability of analytes like benzylamines.

Experimental Protocol: GC-MS

1. Sample Preparation:

- **Standard Solution:** Prepare a 1 mg/mL stock solution of **Benzenemethanamine, N-butyl-3-iodo-** in a suitable solvent such as dichloromethane or methanol. Prepare working standards by serial dilution.
- **Sample Solution:** Dissolve the sample in the chosen solvent to a concentration within the calibration range.
- **Derivatization (Optional):** To improve peak shape and thermal stability, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or trifluoroacetic anhydride (TFAA) can be performed. To 100 µL of the sample or standard solution, add 50 µL of the derivatizing agent and heat at 70°C for 30 minutes.

2. Instrumentation and Conditions:

Parameter	Condition
GC System	Agilent 7890 GC or equivalent
Column	Agilent DB-5ms (30 m x 0.25 mm, 0.25 μ m) or equivalent non-polar column
Inlet Temperature	280 °C
Injection Mode	Splitless (1 μ L injection)
Carrier Gas	Helium at a constant flow of 1.2 mL/min
Oven Program	Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
Mass Spectrometer	Agilent 5977B MSD or equivalent
Ionization Mode	Electron Ionization (EI) at 70 eV
Source Temperature	230 °C
Quadrupole Temp.	150 °C
Scan Range	m/z 50-550

Data Presentation

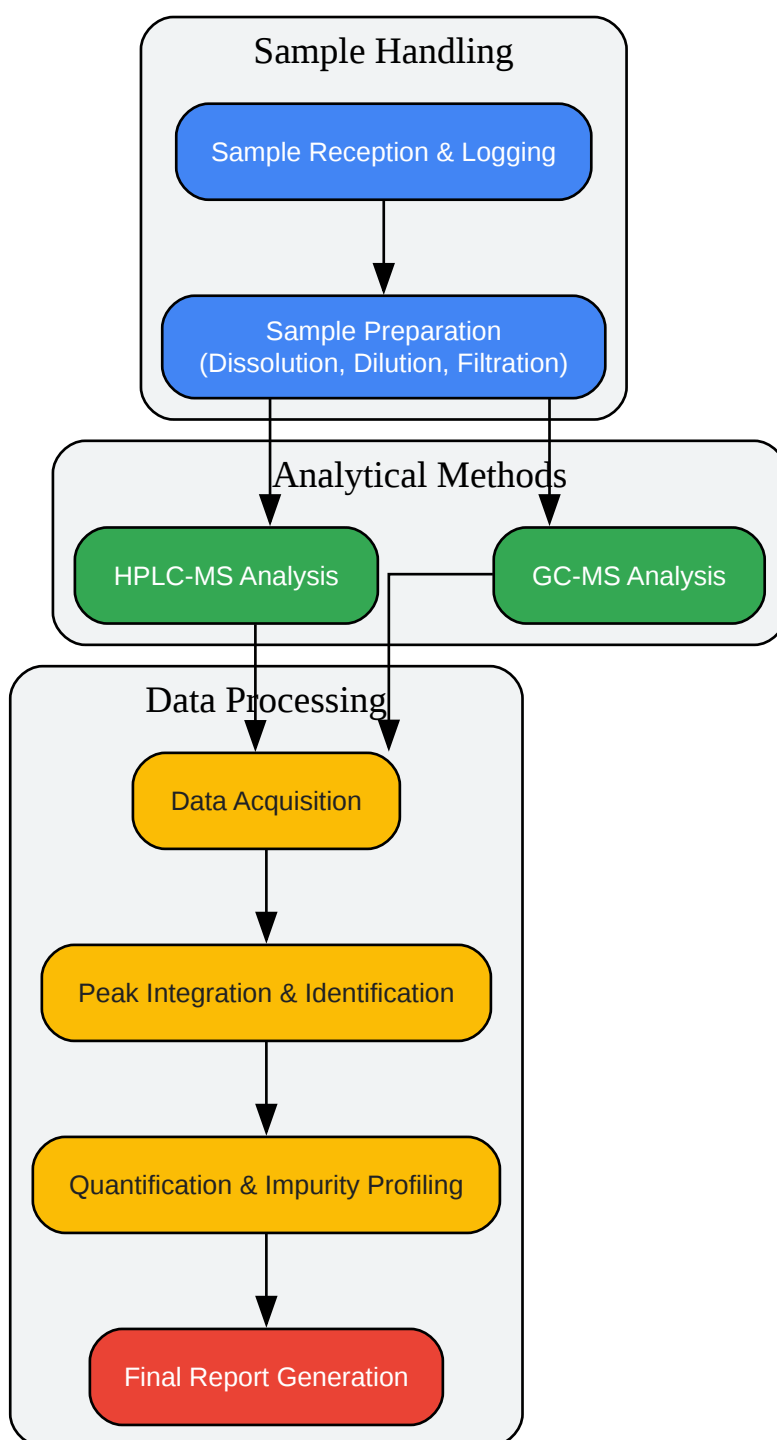
Quantitative data for the analytical methods should be determined through a validation process. The following table summarizes the typical parameters that need to be assessed.

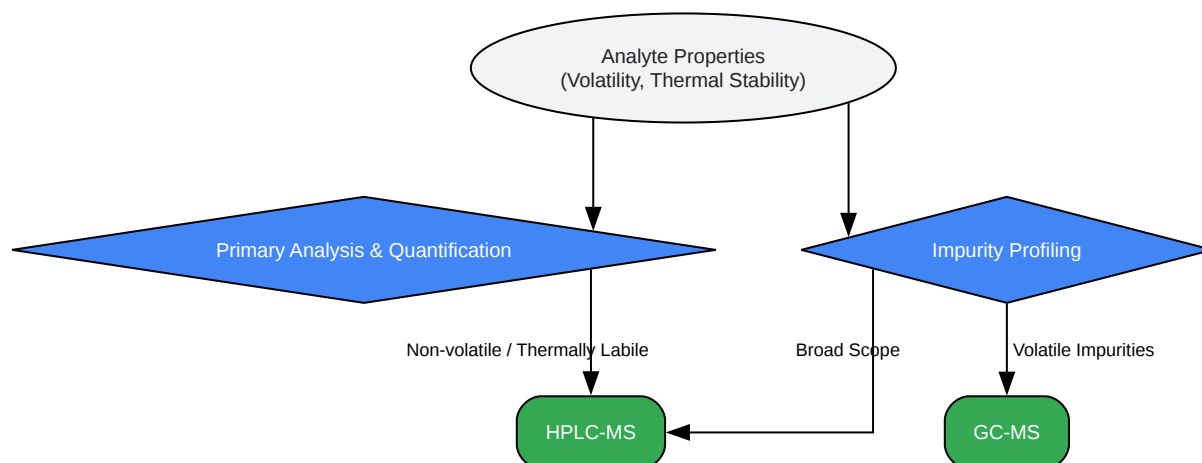
Parameter	HPLC-MS	GC-MS
Linearity (r^2)	> 0.995	> 0.995
Limit of Detection (LOD)	To be determined (typically ng/mL)	To be determined (typically ng/mL)
Limit of Quantification (LOQ)	To be determined (typically ng/mL)	To be determined (typically ng/mL)
Accuracy (% Recovery)	90-110%	90-110%
Precision (% RSD)	< 5%	< 5%

Visualizations

Analytical Workflow

The following diagram illustrates a general workflow for the analysis of **Benzenemethanamine, N-butyl-3-iodo-**, from sample reception to final data analysis.





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References

- 1. rsc.org [rsc.org]
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